Lithium triisopropoxy(thiazol-2-yl)borate Lithium triisopropoxy(thiazol-2-yl)borate
Brand Name: Vulcanchem
CAS No.: 1393823-02-3
VCID: VC4622640
InChI: InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1
SMILES: [Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C
Molecular Formula: C12H23BLiNO3S
Molecular Weight: 279.13

Lithium triisopropoxy(thiazol-2-yl)borate

CAS No.: 1393823-02-3

Cat. No.: VC4622640

Molecular Formula: C12H23BLiNO3S

Molecular Weight: 279.13

* For research use only. Not for human or veterinary use.

Lithium triisopropoxy(thiazol-2-yl)borate - 1393823-02-3

Specification

CAS No. 1393823-02-3
Molecular Formula C12H23BLiNO3S
Molecular Weight 279.13
IUPAC Name lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide
Standard InChI InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1
Standard InChI Key XGZVFXHXFXYOQK-UHFFFAOYSA-N
SMILES [Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Lithium triisopropoxy(thiazol-2-yl)borate consists of a boron atom tetrahedrally coordinated to three isopropoxy (OiPr\text{O}^i\text{Pr}) groups and a thiazol-2-yl moiety. The lithium cation stabilizes the borate anion through electrostatic interactions . Key structural attributes include:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, which enhances electronic delocalization and influences reactivity .

  • Isopropoxy Ligands: Bulky alkoxy groups that modulate steric hindrance and solubility in organic solvents .

The InChIKey XGZVFXHXFXYOQK-UHFFFAOYSA-N and SMILES [Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C provide precise identifiers for computational and experimental studies.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC12H23BLiNO3S\text{C}_{12}\text{H}_{23}\text{BLiNO}_3\text{S}
Molecular Weight279.13 g/mol
Purity≥95%
Storage TemperatureFreezer (-20°C)
MDL NumberMFCD16872058

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Formation of Boronate Ester: Reaction of thiazole-2-boronic acid with triisopropyl borate in anhydrous conditions yields a boronate intermediate .

  • Lithiation: Treatment with lithium hydroxide or methoxide generates the lithium borate salt, which precipitates for isolation .

This method avoids instability issues associated with pyridylboronic acids, enabling large-scale production (>100 g) .

Mechanistic Insights in Cross-Coupling

In Suzuki-Miyaura reactions, the compound acts as a transmetalation agent. The mechanism involves:

  • Oxidative Addition: Aryl halides bind to palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) .

  • Borate Transfer: The lithium borate transfers the thiazolyl group to palladium, forming a biaryl-palladium complex.

  • Reductive Elimination: The desired biaryl product is released, regenerating the catalyst .

This pathway achieves yields >80% for heterocyclic couplings, outperforming traditional boronic acids in nitrogen-rich systems .

Applications in Catalysis and Medicinal Chemistry

Catalytic Cross-Coupling

Lithium triisopropoxy(thiazol-2-yl)borate excels in forming carbon-heteroatom bonds, critical for pharmaceuticals and agrochemicals. Notable examples include:

  • Anticancer Agents: Coupling thiazole moieties to aryl scaffolds enhances cytotoxicity profiles.

  • Material Science: Synthesis of conductive polymers via palladium-mediated aryl-aryl bonding .

Table 2: Comparative Performance in Suzuki-Miyaura Reactions

SubstrateCatalystYield (%)
3-Pyridyl TriflatePd(PPh3)4\text{Pd(PPh}_3\text{)}_492
Thiazol-2-yl BoratePd(dba)2\text{Pd(dba)}_285
Phenylboronic AcidPdCl2\text{PdCl}_268

Biological Activity

The thiazole ring confers antimicrobial and antiviral properties. In vitro studies suggest inhibitory effects against:

  • HSV-1: EC50_{50} = 2.3 µM (compared to acyclovir: EC50_{50} = 0.8 µM).

  • E. coli: MIC = 16 µg/mL, indicating moderate bactericidal activity.

Comparative Analysis with Related Borates

Structural Analogues

CompoundKey DifferenceApplication
Lithium trihydroxy(2-pyridyl)borateHydroxy vs. isopropoxy ligandsImproved aqueous solubility
Lithium triisopropoxy(4-methylthiazolyl)borateMethyl-substituted thiazoleEnhanced lipophilicity

Reactivity Trends

  • Electron-Withdrawing Groups (e.g., -NO2_2): Accelerate transmetalation but reduce catalyst lifetime.

  • Steric Bulk: Isopropoxy groups slow side reactions but require higher temperatures (80–100°C) .

Future Directions and Challenges

Scalability Improvements

Current methods require anhydrous conditions, increasing production costs. Solvent-free mechanochemical synthesis is under investigation to reduce reliance on tetrahydrofuran.

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